4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

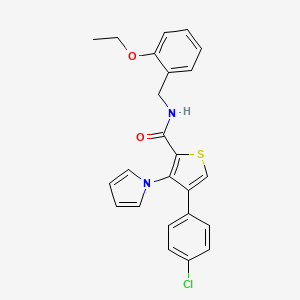

4-(4-Chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-chlorophenyl substituent at the 4-position, a 1H-pyrrole ring at the 3-position, and an N-(2-ethoxybenzyl) group.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQXGNGNMOAEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the Chlorophenyl Group: This step often involves a Suzuki coupling reaction between a chlorophenyl boronic acid and a halogenated thiophene derivative.

Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the thiophene reacts with an amine.

Ethoxybenzyl Substitution: The final step involves the substitution of the ethoxybenzyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

Reduction: Amine derivatives from the reduction of the carboxamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit significant anticancer properties. Research has shown that derivatives of pyrrole can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, the introduction of various substituents on the pyrrole ring has led to enhanced potency against cancer cell lines, suggesting that this compound may also possess similar effects due to its structural characteristics .

Neuropharmacological Potential

The compound's structural features may also suggest potential applications in neuropharmacology. Compounds with thiophene and pyrrole rings have been studied for their effects on neurotransmitter systems and neuroprotection. Preliminary studies could explore its impact on neuronal cell lines or animal models of neurodegenerative diseases.

Antimicrobial Properties

There is growing interest in the antimicrobial activities of thiophene derivatives. The compound could be evaluated for its efficacy against various bacterial strains and fungi, leveraging the known bioactivity of similar compounds in disrupting microbial cell membranes or metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs primarily differ in the N-substituent and aryl/heteroaryl modifications. Key comparisons are summarized below:

N-Substituent Variations

- The ethoxy group may engage in hydrogen bonding with target proteins .

- Benzodioxin (F423-0480) : The oxygen-rich benzodioxin ring improves solubility but may reduce metabolic stability due to oxidative susceptibility .

- Phenylethyl (F423-0548) : A compact alkyl-aryl group balances lipophilicity and steric accessibility, possibly enhancing binding pocket interactions .

Aryl Group Modifications

- 4-Chlorophenyl vs. In contrast, the methyl group in the analog from may enhance hydrophobic interactions but reduce polarity .

Biological Activity

The compound 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS Number: 1291846-66-6) represents a novel class of chemical entities with potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C23H19ClN2O

- Molecular Weight : 437.0 g/mol

The presence of the chlorophenyl and ethoxybenzyl groups enhances its lipophilicity, which is crucial for its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of thiophene carboxamides exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against breast cancer cell lines, showing promising results.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (ER+/PR+) | 52 | Induction of apoptosis and G2/M phase arrest |

| MDA-MB-231 (Triple-Negative) | 74 | Inhibition of tubulin polymerization |

These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Notably, it has shown activity against phospholipase C, which is involved in cell signaling pathways related to cancer progression.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Phospholipase C | Competitive | 0.49 |

| Acetylcholinesterase (AChE) | Non-competitive | 0.60 |

These results indicate that the compound may serve as a lead structure for developing new enzyme inhibitors with therapeutic potential in cancer treatment .

The biological activity of This compound appears to be multifaceted:

- Microtubule Disruption : The compound's interaction with tubulin leads to impaired mitotic spindle formation, causing cell cycle arrest.

- Apoptosis Induction : The activation of apoptotic pathways is suggested by increased caspase activity in treated cells.

- Enzyme Inhibition : Its ability to inhibit key enzymes involved in signaling pathways further supports its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their pharmacological profiles:

- A study on a related thiophene derivative demonstrated an IC50 value of 26 nM against HIV integrase, indicating strong antiviral properties .

- Another investigation into pyrrole-based compounds highlighted their anticancer effects through apoptosis induction and cell cycle modulation, reinforcing the relevance of structural features in determining biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving thiophene derivatives, 4-chlorobenzaldehyde, and ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. For example, describes similar thiophene-carboxamide syntheses using α,β-unsaturated intermediates and cyclization steps. Key considerations include:

- Solvent Choice : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) .

- Catalyst Optimization : Ammonium acetate facilitates Knoevenagel condensation and cyclization, but excess catalyst may reduce yield due to byproduct formation .

- Purification : Reverse-phase HPLC or methanol recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- FTIR/Raman : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR : ¹H/¹³C NMR assignments must account for substituent effects (e.g., deshielding of thiophene protons due to electron-withdrawing groups) . emphasizes cross-referencing with literature for known analogs.

- LC-MS/HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for structurally similar analogs?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the 2-ethoxybenzyl group) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, NOESY can clarify spatial proximity of pyrrole and chlorophenyl groups .

- X-ray Crystallography : Provides definitive bond angles/distances (e.g., dihedral angles between thiophene and benzyl groups) .

Q. What strategies optimize synthetic yield while maintaining stereochemical integrity in analogs?

- Methodological Answer :

- Controlled Copolymerization : As in , adjust monomer ratios (e.g., CMDA:DMDAAC) to stabilize intermediates during cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time (prevents decomposition) and enhances regioselectivity .

- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to control asymmetric centers in the pyrrole moiety .

Q. How can X-ray crystallography data inform structure-activity relationship (SAR) studies?

- Methodological Answer :

- Hydrogen Bonding Networks : shows that the 4-chlorophenyl group forms halogen bonds with target proteins (e.g., kinase active sites).

- Conformational Analysis : Compare crystal structures of active/inactive analogs to identify critical torsion angles (e.g., thiophene-carboxamide plane vs. pyrrole orientation) .

- Electrostatic Potential Maps : Predict binding affinity by mapping charge distribution (e.g., electron-deficient thiophene rings enhance π-π stacking) .

Q. What in silico methods are recommended for predicting biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or EGFR kinases) to assess binding modes .

- Pharmacophore Modeling : Align key features (e.g., hydrophobic 4-chlorophenyl, hydrogen-bond acceptor in carboxamide) with known inhibitors .

- ADMET Prediction : SwissADME evaluates bioavailability; prioritize analogs with LogP <5 and TPSA <140 Ų .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and cell-based assays?

- Methodological Answer :

- Permeability Testing : Use Caco-2 monolayers to assess cellular uptake; poor permeability may explain reduced cell-based activity .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolysis of ethoxybenzyl group in serum) .

- Target Engagement Assays : SPR or ITC confirms direct binding if cellular activity is absent despite in vitro potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.